

Physical and chemical properties of 3,3-Dimethylbutanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3,3-Dimethylbutanenitrile*

Cat. No.: *B1195502*

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Properties of **3,3-Dimethylbutanenitrile**

Introduction

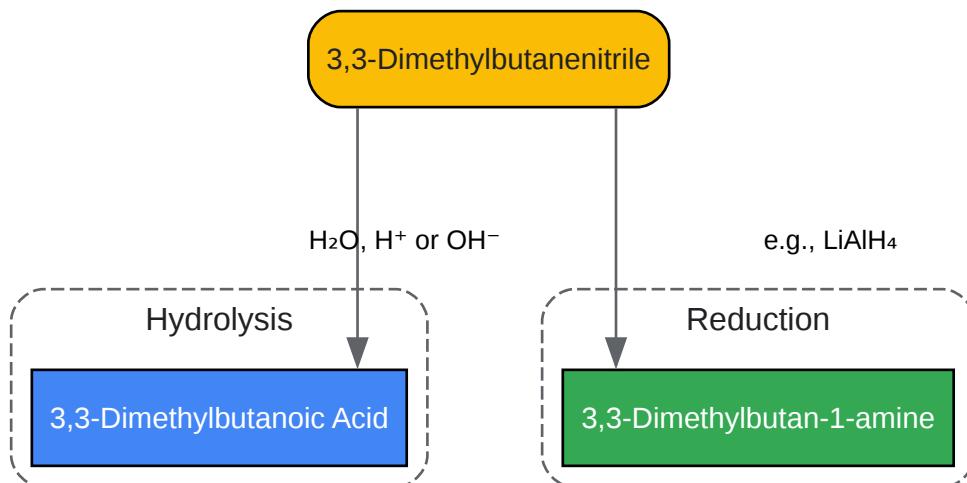
3,3-Dimethylbutanenitrile, also known by its synonym *tert-Butylacetonitrile*, is an organic compound featuring a nitrile functional group attached to a neopentyl framework.^[1] Its unique structure, characterized by a sterically hindered *t*-butyl group adjacent to the cyanomethyl moiety, imparts specific physical and chemical properties that make it a compound of interest in organic synthesis. It serves as an intermediate in the creation of more complex molecules for pharmaceuticals and agrochemicals.^[1] This document provides a comprehensive overview of its known physical and chemical characteristics, supported by available data and generalized experimental protocols relevant to its analysis.

Chemical Identity

Identifier	Value
IUPAC Name	3,3-dimethylbutanenitrile
Synonyms	tert-Butylacetonitrile, 3,3-Dimethylbutyronitrile
CAS Number	3302-16-7 [1] [2] [3]
Molecular Formula	C ₆ H ₁₁ N [1] [2] [4] [5]
Molecular Weight	97.16 g/mol [1] [4]
SMILES	CC(C)(C)CC#N [1] [4]
InChI Key	XFOWYEKVIRMOBI-UHFFFAOYSA-N [2] [4]

Physical Properties

3,3-Dimethylbutanenitrile is typically a colorless liquid or low-melting solid at room temperature with a characteristic odor.[\[1\]](#) Its solubility is limited in water due to its hydrophobic carbon chain but is soluble in common organic solvents.[\[1\]](#)


Property	Value	Reference(s)
Melting Point	305.7 K (32.55 °C)	[6]
Boiling Point	106 °C	[4]
Appearance	Colorless liquid or solid	[1]
Hydrogen Bond Donors	0	[7]
Hydrogen Bond Acceptors	1	[7]
Rotatable Bond Count	1	[7]

Chemical Properties and Reactivity

The chemical behavior of **3,3-Dimethylbutanenitrile** is dominated by the reactivity of the nitrile group (-C≡N). This functional group allows the molecule to participate in a variety of organic reactions, most notably nucleophilic additions and hydrolysis.[\[1\]](#)

- Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds first to the corresponding amide (3,3-dimethylbutanamide) and, upon further reaction, to the carboxylic acid (3,3-dimethylbutanoic acid) with the liberation of ammonia.[8]
- Reduction: The nitrile group can be reduced to a primary amine (3,3-dimethylbutan-1-amine). This transformation is commonly achieved using strong reducing agents such as lithium aluminum hydride (LiAlH_4).[8]

The compound is a flammable liquid and vapor.[9] In case of fire, hazardous decomposition products such as carbon dioxide, nitrogen oxides (NO_x), and hydrogen chloride gas may be produced.[10]

[Click to download full resolution via product page](#)

Caption: Key chemical reactions of **3,3-Dimethylbutanenitrile**.

Spectroscopic Data (Predicted)

While specific experimental spectra for **3,3-Dimethylbutanenitrile** are not readily available, its characteristic structural features allow for the prediction of its spectral properties.

Spectroscopy	Expected Features
¹ H NMR	<ul style="list-style-type: none">- A sharp singlet integrating to 9H around 1.0 ppm, corresponding to the nine equivalent protons of the tert-butyl group.- A singlet integrating to 2H further downfield, corresponding to the methylene (-CH₂-) protons adjacent to the nitrile group.
¹³ C NMR	<ul style="list-style-type: none">- A signal for the nitrile carbon (-C≡N) around 120 ppm.- A signal for the quaternary carbon of the tert-butyl group.- A signal for the methyl carbons of the tert-butyl group.- A signal for the methylene carbon (-CH₂-).
IR Spectroscopy	<ul style="list-style-type: none">- A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretch.- C-H stretching bands just below 3000 cm⁻¹ for the alkyl groups.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M⁺) at m/z = 97.- A prominent fragment at m/z = 57, corresponding to the loss of the cyanomethyl group and formation of the stable tert-butyl cation ([M-40]⁺).

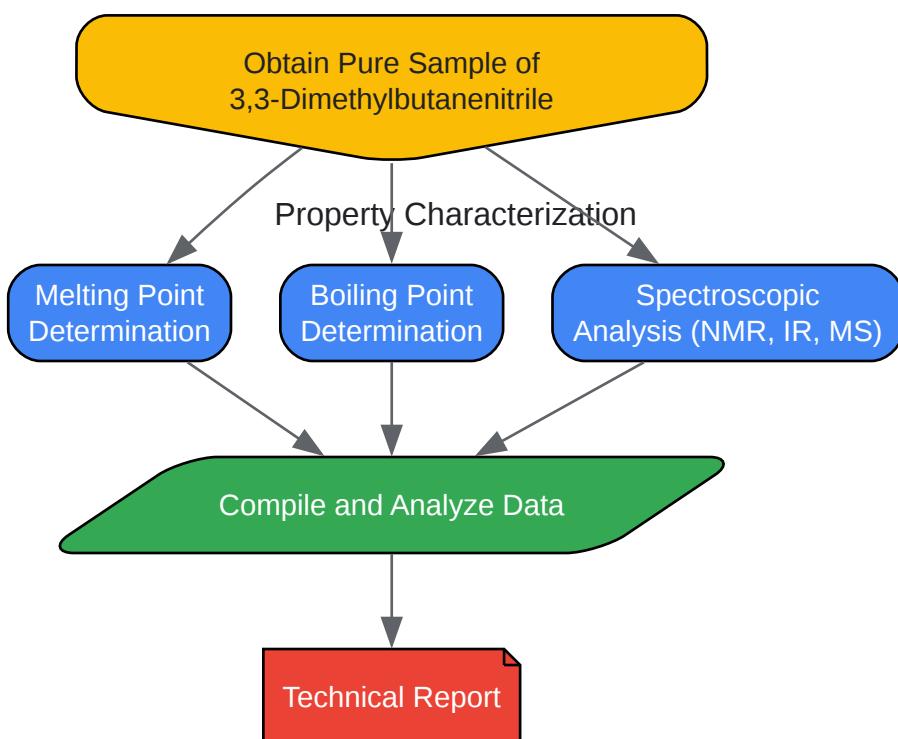
Experimental Protocols

Detailed experimental protocols for **3,3-Dimethylbutanenitrile** are not widely published. However, standard methodologies for characterizing similar organic compounds are applicable.

1. Determination of Melting Point

- Principle: The melting point is determined by heating a small sample of the solid material and observing the temperature range over which it transitions from a solid to a liquid.
- Methodology:

- A small amount of the crystalline solid is placed into a capillary tube, which is then sealed at one end.
- The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated Mel-Temp device).
- The sample is heated slowly (1-2 °C per minute) near the expected melting point.
- The temperature at which the first liquid drop appears (T_1) and the temperature at which the entire sample becomes liquid (T_2) are recorded. The melting point is reported as the range T_1-T_2 .


2. Determination of Boiling Point

- Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For a standard boiling point, this is atmospheric pressure.
- Methodology (Distillation):
 - The liquid sample (a few mL) is placed in a round-bottom flask with a boiling chip.
 - A simple distillation apparatus is assembled with a condenser and a collection flask. A thermometer is placed such that the top of the bulb is level with the side arm of the distillation head.
 - The flask is heated gently.
 - The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.

3. Nitrile Hydrolysis (General Protocol)

- Principle: The carbon-nitrogen triple bond is cleaved by the addition of water under reflux with a strong acid or base.
- Methodology (Acid-Catalyzed):

- **3,3-Dimethylbutanenitrile** is added to an excess of aqueous sulfuric acid (e.g., 50% H₂SO₄).
- The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or GC).
- The reaction mixture is cooled and poured over ice.
- The resulting carboxylic acid product is extracted with an organic solvent (e.g., diethyl ether).
- The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude product, which can be further purified.

[Click to download full resolution via product page](#)

Caption: General workflow for physical property determination.

Safety and Handling

3,3-Dimethylbutanenitrile is a hazardous substance that requires careful handling in a controlled laboratory environment.[1]

- Hazards:

- Physical: Flammable liquid and vapor.[9]
- Health: Fatal if swallowed.[9] Toxic in contact with skin or if inhaled.[9] May cause respiratory irritation.[10] There is a risk of aspiration, which may be fatal if the substance is swallowed and enters the airways.[9]

- Precautions:

- Handle only in a well-ventilated area, preferably a chemical fume hood.[9]
- Keep away from heat, sparks, open flames, and hot surfaces.[9]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
- Avoid breathing vapors or mist.[9]
- Wash hands thoroughly after handling.[9]

- First Aid:

- If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[9][11]
- If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[10]
- In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[9]
- In Case of Eye Contact: Rinse cautiously with water for several minutes.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 3302-16-7: 3,3-dimethylbutanenitrile | CymitQuimica [cymitquimica.com]
- 2. 3,3-dimethylbutanenitrile [webbook.nist.gov]
- 3. 3,3-DIMETHYLBUTYRONITRILE | 3302-16-7 [chemicalbook.com]
- 4. 3,3-dimethylbutanenitrile [stenutz.eu]
- 5. chembk.com [chembk.com]
- 6. 3,3-dimethylbutanenitrile [webbook.nist.gov]
- 7. CID 101796131 | C6H10N+ | CID 101796131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy 2,3-Dimethylbutanenitrile | 20654-44-8 [smolecule.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. capotchem.cn [capotchem.cn]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3,3-Dimethylbutanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1195502#physical-and-chemical-properties-of-3-3-dimethylbutanenitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com